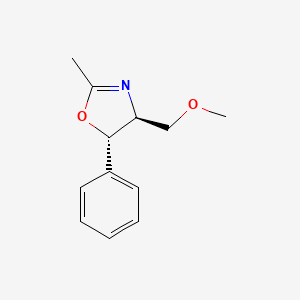

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline

Overview

Description

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline is a chiral oxazoline derivative. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is notable for its stereochemistry, which is specified by the (4S,5S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amino alcohol with a carboxylic acid derivative, followed by cyclization to form the oxazoline ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, such as amines.

Substitution: The methoxymethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Synthesis of Chiral Ligands

Overview : This compound plays a crucial role in the synthesis of chiral ligands used in asymmetric catalysis. Asymmetric catalysis is vital for producing enantiomerically pure compounds, which are often required in pharmaceuticals.

Key Benefits :

- Enhances the efficiency and selectivity of chemical reactions.

- Facilitates the production of complex molecules with specific stereochemical configurations.

Case Studies :

- Research has shown that ligands derived from (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline exhibit improved catalytic activity in various reactions, including Diels-Alder reactions and Michael additions .

Pharmaceutical Development

Overview : The compound's unique structure allows for the design of novel drug candidates, particularly targeting neurological disorders.

Key Benefits :

- Improves bioavailability and efficacy of drug formulations.

- Serves as a scaffold for developing new therapeutic agents.

Case Studies :

- Studies indicate that derivatives of this oxazoline have been explored for their potential to enhance the pharmacological profiles of existing drugs targeting conditions such as Alzheimer's disease .

Polymer Chemistry

Overview : this compound is employed in creating specialized polymers with tailored properties.

Key Benefits :

- Enhances performance and durability in coatings and adhesives.

- Allows for the development of materials with specific functionalities.

Case Studies :

- Research has demonstrated its utility in synthesizing polymers that exhibit improved mechanical properties and thermal stability, making them suitable for industrial applications .

Bioconjugation Techniques

Overview : The compound is useful in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules.

Key Benefits :

- Critical for diagnostics and therapeutic applications.

- Enables the development of targeted drug delivery systems.

Case Studies :

- Investigations into bioconjugation strategies using this oxazoline have shown promise in enhancing the specificity and efficacy of therapeutic agents, particularly in cancer treatment .

Research in Material Science

Overview : Its application extends to material science, allowing for the development of advanced materials with specific functionalities.

Key Benefits :

- Addresses the demand for innovative solutions in various fields.

- Contributes to the creation of sensors and drug delivery systems.

Case Studies :

- Recent studies have focused on utilizing this compound to create nanomaterials with enhanced sensing capabilities and controlled release properties .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Chiral Ligands Synthesis | Efficiency in asymmetric catalysis | Improved catalytic activity in complex reactions |

| Pharmaceutical Development | Enhanced drug bioavailability | Potential for treating neurological disorders |

| Polymer Chemistry | Tailored material properties | Improved mechanical properties in industrial polymers |

| Bioconjugation Techniques | Specificity in diagnostics and therapeutics | Enhanced efficacy in targeted cancer therapies |

| Material Science Research | Innovative materials for sensors and drug delivery | Development of advanced nanomaterials |

Mechanism of Action

The mechanism of action of (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline involves its interaction with specific molecular targets. As a chiral ligand, it can bind to metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The pathways involved often include coordination to metal ions and subsequent activation of substrates for chemical reactions.

Comparison with Similar Compounds

Similar Compounds

(4R,5R)-(+)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline: The enantiomer of the compound, with opposite stereochemistry.

2-Phenyl-2-oxazoline: A simpler oxazoline derivative without the methoxymethyl and methyl groups.

4-Methyl-2-phenyl-2-oxazoline: A similar compound with a methyl group at the 4-position instead of a methoxymethyl group.

Uniqueness

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential.

Biological Activity

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline is a compound of significant interest in the fields of medicinal chemistry and material science due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 205.25 g/mol

- Structure : The compound features a 2-oxazoline ring, which is crucial for its biological interactions.

Applications in Research

- Synthesis of Chiral Ligands :

- Pharmaceutical Development :

- Polymer Chemistry :

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazoline derivatives, including this compound. Research indicates that related compounds exhibit:

- Bacteriostatic and Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Induces cell death in cancer cell lines such as MCF-7 .

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of biofilm formation. For instance, studies have shown that certain oxazoline derivatives can reduce the expression of virulence factors such as the icaA gene in Staphylococcus aureus, leading to decreased biofilm formation .

Study on Antimicrobial Activity

In a recent investigation focusing on oxazoline derivatives:

- Tested Compounds : Various substituted oxazolines were assessed for their antibacterial efficacy.

- Findings : Compounds demonstrated significant inhibition zones against pathogens like E. coli and S. aureus at concentrations as low as 0.01 mg/ml .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 34 |

| B. cereus | 21 |

| P. aeruginosa | 12.5 |

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of related oxazoline compounds on MCF-7 cells:

Properties

IUPAC Name |

4-(methoxymethyl)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-13-11(8-14-2)12(15-9)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFIXTAIQHJWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(C(O1)C2=CC=CC=C2)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966437 | |

| Record name | 4-(Methoxymethyl)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52075-14-6 | |

| Record name | 4S,5S-(-)-4-Methoxymethyl-2-methyl-5-phenyl-delta-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052075146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methoxymethyl)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.